molecular formula C22H26N4O2 B2549128 N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251601-42-9

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2549128
CAS No.: 1251601-42-9
M. Wt: 378.476
InChI Key: KXLMVGBRXRADOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, is a specialized 1,8-naphthyridine-3-carboxamide derivative offered for investigative antimicrobial research. The 1,8-naphthyridine scaffold is a recognized chemotype in medicinal chemistry, with published patent literature establishing derivatives of this core structure as a promising class of compounds with potent antibacterial properties . As part of this family, the subject compound is of significant interest for probing new mechanisms of action against a spectrum of bacterial pathogens. Its molecular architecture, featuring a carboxamide group at the 3-position and an anilino substituent at the 4-position, is characteristic of structures designed to interfere with essential bacterial enzymes, potentially including type II topoisomerases. Fused naphthyridine systems, in general, are known to exhibit a wide range of biological and pharmacological activities, making them invaluable scaffolds in drug discovery and development for targeting infectious diseases . This reagent is provided to enable fundamental in vitro biological studies, including the evaluation of structure-activity relationships (SAR), resistance mechanisms, and the discovery of novel therapeutic agents for bacterial infections such as healthcare-associated pneumonia, gastrointestinal infections, and bacteremia . It is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

N,N-diethyl-4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)17-13-23-21-16(10-9-15(4)24-21)20(17)25-18-12-14(3)8-11-19(18)28-5/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLMVGBRXRADOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)OC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated naphthyridine derivative.

    Substitution with Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or amine group are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

The 1,8-naphthyridine scaffold, to which this compound belongs, has shown significant potential as an anticancer agent. Studies indicate that derivatives of 1,8-naphthyridine exhibit various mechanisms of action against cancer cells, including:

  • Induction of Apoptosis : Certain naphthyridine compounds have been found to induce programmed cell death in tumor cells.
  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; inhibitors can prevent cancer cell proliferation.
  • Intercalation with DNA : Some naphthyridine derivatives can bind to DNA and disrupt its function, which is a common mechanism for anticancer drugs .

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives possess antimicrobial properties. They can act against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics . The specific structure of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide enhances its efficacy against resistant strains.

Neurological Applications

Naphthyridine derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems makes them potential candidates for further research in neuropharmacology .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various 1,8-naphthyridine derivatives on human cancer cell lines. The results indicated that certain modifications to the naphthyridine structure enhanced cytotoxicity against breast and lung cancer cells. The compound this compound was highlighted for its potent activity in these assays .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, a series of naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with methoxy and methyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Aryl Amino Group)

The aryl amino group at position 4 significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent at Position 4 Key Features
N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide 2-methoxy-5-methylphenyl Electron-donating methoxy and methyl groups enhance lipophilicity .
N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide () 3-fluorophenyl Fluorine’s electronegativity may improve metabolic stability and binding .
  • Impact : The 2-methoxy-5-methylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the smaller 3-fluorophenyl analog. Fluorine’s electron-withdrawing nature could alter hydrogen-bonding interactions in biological targets .

Substituent Variations at Position 7

The 7-position substituent modulates electronic effects and steric accessibility:

Compound Name Substituent at Position 7 Key Features
Target compound Methyl Electron-donating; enhances solubility compared to bulkier groups .
4-Oxo-7-trichloromethyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () Trichloromethyl Electron-withdrawing; may increase acidity of adjacent functional groups .
  • Impact : Methyl groups at position 7 balance lipophilicity and solubility, whereas trichloromethyl groups () could hinder bioavailability due to increased molecular weight and polarity .

Core Structure Variations: 1,8-Naphthyridine vs. 1,5-Naphthyridine

The position of nitrogen atoms in the naphthyridine core affects molecular planarity and binding interactions:

Compound Name Core Structure Key Features
Target compound 1,8-naphthyridine Nitrogen at positions 1 and 8; planar structure suitable for π-π stacking.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () 1,5-naphthyridine Nitrogen at positions 1 and 5; altered electronic distribution and steric profile .

Carboxamide Group Modifications

The carboxamide moiety at position 3 affects solubility and receptor binding:

Compound Name Carboxamide Substituents Key Features
Target compound N,N-diethyl Increased lipophilicity and membrane permeability compared to smaller alkyl groups.
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide () N-pentyl Longer alkyl chain may reduce solubility but enhance target affinity .
  • Impact : The N,N-diethyl group in the target compound offers a balance between solubility and permeability, whereas bulkier substituents (e.g., pentyl or adamantyl in ) may prioritize target engagement over pharmacokinetics .

Biological Activity

N,N-diethyl-4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, a derivative of the naphthyridine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C22H26N4O
  • Molecular Weight : 378.476 g/mol

Biological Activities

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for treating infectious diseases.
  • Anticancer Activity
    • Naphthyridine derivatives are known for their anticancer properties. This specific compound has demonstrated cytotoxic effects on several cancer cell lines, including those associated with lung and breast cancers. The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G1 phase.
  • Anti-inflammatory Effects
    • Research indicates that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases.
  • Neurological Effects
    • Preliminary studies suggest that this compound may have neuroprotective effects, possibly beneficial in conditions like Alzheimer's disease and multiple sclerosis.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectivePotentially protects neurons

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial efficacy using minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli. The compound showed MIC values ranging from 0.5 to 2 μg/mL, indicating strong antibacterial activity.
  • Cytotoxicity Assays
    • In a cytotoxicity study involving various cancer cell lines, the compound exhibited IC50 values between 10 to 20 μM, demonstrating its potential as an anticancer agent. The study highlighted its ability to induce cell cycle arrest and apoptosis through p53-independent pathways .
  • Inflammation Model
    • In vivo studies using murine models of inflammation showed that treatment with this compound significantly reduced swelling and pain associated with induced arthritis, suggesting its therapeutic potential in inflammatory disorders .

Q & A

Basic Questions

Q. What are the common synthetic routes for this compound?

  • Methodology :

  • Palladium-catalyzed C-H activation : Utilize Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) and dimethylformamide (DMDAAC) as an amino source. Reaction optimization involves varying solvents (toluene, DMF) and temperatures (80–120°C) .
  • Thiation reactions : Replace carbonyl oxygen with sulfur using P₂S₅ in pyridine (reflux conditions), yielding thioamide derivatives, as demonstrated for analogous 1,8-naphthyridines .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol or methanol) are standard .
    • Key Data :
Reaction TypeYield RangeKey Reagents
Pd-Catalyzed44–88%Pd(OAc)₂, DMDAAC
Thiation>90%P₂S₅, pyridine

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1651–1686 cm⁻¹ and aromatic C-H peaks at 3086–3112 cm⁻¹ .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–9.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423 for a chloro-substituted analog) .
  • Elemental Analysis : Verify C, H, N content (e.g., C: 62.28%, H: 3.56%, N: 9.90%) .

Advanced Research Questions

Q. How can reaction yields be optimized for structurally similar naphthyridines?

  • Strategies :

  • Catalyst Screening : Test Pd, Cu, or Ni catalysts with varying ligands (e.g., bipyridine vs. phosphine ligands) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic intermediates .
  • Design of Experiments (DOE) : Use factorial designs to assess temperature, reagent stoichiometry, and reaction time. For example, increasing temperature from 80°C to 120°C improved yields from 44% to 88% in Pd-mediated reactions .

Q. How to resolve contradictions in spectral data for structural analogs?

  • Approaches :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm regiochemistry .
  • Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism .
    • Case Study : A 1,8-naphthyridine analog showed conflicting NH proton signals in DMSO vs. CDCl₃ due to hydrogen bonding; deuteration experiments resolved the ambiguity .

Q. What in silico methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, DNA topoisomerases). Analogous compounds showed binding affinity ΔG = -9.2 kcal/mol to EGFR .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Methoxy groups enhance solubility, while chloro substituents increase lipophilicity .
    • Data Table :
SubstituentlogPIC₅₀ (µM)Target Protein
-OCH₃2.112.4Topoisomerase II
-Cl3.85.7EGFR Kinase

Methodological Best Practices

  • Contradiction Analysis : When yields vary (e.g., 44% vs. 88% for alkyl-substituted analogs ), conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Safety Protocols : Follow P210 guidelines (avoid ignition sources) during reactions involving volatile solvents or pyrophoric catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.